2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide
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Overview
Description
2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound contains a pyridine moiety, which is often associated with significant biological activities.
Preparation Methods
The synthesis of 2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide typically involves the reaction of 2,6-diacetylpyridine with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Medicine: It has been investigated for its anticancer properties and other therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
Comparison with Similar Compounds
2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide can be compared with other similar compounds such as:
- 5-Phenyl-2-[(6-acetylpyridine-2-ylethylidene)hydrazino]thiazole
- 1-[(6-Acetylpyridin-2-ylethylidene)amino]-2-thioxoimidazolidine-4-one
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
CAS No. |
825614-34-4 |
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Molecular Formula |
C16H16N4O2 |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
1-[1-(6-acetylpyridin-2-yl)ethylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H16N4O2/c1-11(14-9-6-10-15(18-14)12(2)21)19-20-16(22)17-13-7-4-3-5-8-13/h3-10H,1-2H3,(H2,17,20,22) |
InChI Key |
ISPXXWIJKIRPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=NC(=CC=C2)C(=O)C |
Origin of Product |
United States |
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